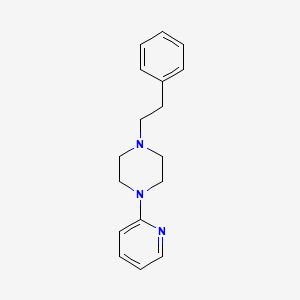
1-(2-phenylethyl)-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, also known as PEP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Mass Spectrometry in Proteomics
1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, as a piperazine-based derivative, has been used for derivatization of carboxyl groups in peptides to enhance signal detection in mass spectrometry, specifically in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application is significant in proteomic analysis, where peptides derivatized by piperazine derivatives like 1-(2-pyridinyl)piperazine exhibited improved ionization efficiency, aiding in the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Synthesis and Docking Studies in Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, including compounds related to this compound, play a crucial role in medicinal chemistry. These compounds have been synthesized and characterized for their potential in drug discovery, with detailed docking studies providing insights into their interactions with target molecules. This research is vital in developing novel therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Mast Cell Stabilizing Activities
1-(2-pyridinyl)piperazine derivatives have been synthesized and tested for their biological activities, including as inhibitors of passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. These activities are crucial in the development of treatments for allergic reactions and asthma (Catto et al., 1987).
Polymer Chemistry
In polymer chemistry, N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine, related to this compound, have been used to create macroporous polymer-supported supernucleophilic reagents. These polymers demonstrate significant catalytic activity, highlighting the potential of piperazine derivatives in advanced polymer synthesis and applications (Huang, Zheng, Zhang, & Sun, 2000).
Radiolabeled Antagonists in PET Imaging
This compound derivatives have also been used in the development of radiolabeled antagonists for positron emission tomography (PET) imaging studies. This application is particularly relevant in studying neurotransmitter systems and brain disorders (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-16(7-3-1)9-11-19-12-14-20(15-13-19)17-8-4-5-10-18-17/h1-8,10H,9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCYBWKPUXERHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



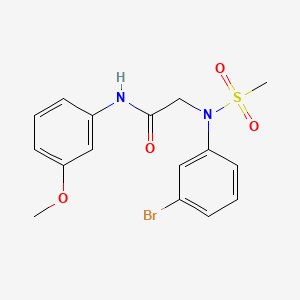

![N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453189.png)
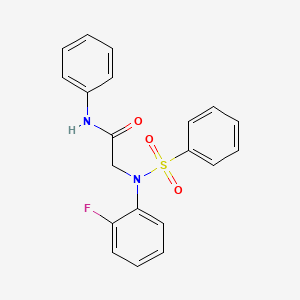
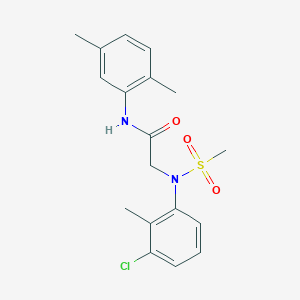
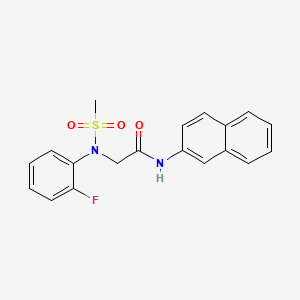
![N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3453225.png)
![ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453231.png)
![methyl 2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}benzoate](/img/structure/B3453237.png)

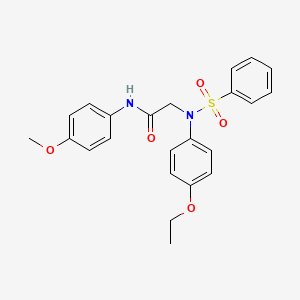

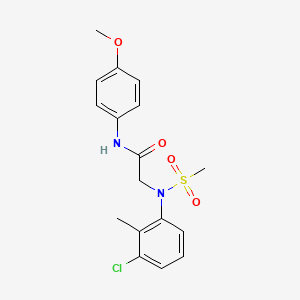
![N-(5-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453271.png)